NIP-22c

Antiviral Resistance SARS-CoV-2 Protease Inhibitor

Researchers studying nirmatrelvir resistance face a critical gap: mutant proteases like E166V render approved inhibitors ineffective (>250-fold potency loss). NIP-22c (CAS 2309384-85-6) directly addresses this with nanomolar potency against resistant variants (0.5-2× EC₅₀ shift) and broad-spectrum activity (SARS-CoV-2, norovirus, enterovirus, rhinovirus) not achievable with nirmatrelvir. • Validated in HBTEC-ALI 3D primary respiratory cultures (EC₅₀ 0.6 μM). • Reversible covalent peptidomimetic with superior target engagement. • Supplied with full analytical documentation. Ensure continuity in antiviral research with a compound purpose-built for resistance and pan-viral studies.

Molecular Formula C32H39N5O6
Molecular Weight 589.7 g/mol
Cat. No. B12372954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIP-22c
Molecular FormulaC32H39N5O6
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC4CCCNC4=O)C=O
InChIInChI=1S/C32H39N5O6/c1-19(2)14-26(30(40)34-24(18-38)16-23-11-7-13-33-29(23)39)35-31(41)27(36-32(42)28-15-20(3)43-37-28)17-22-10-6-9-21-8-4-5-12-25(21)22/h4-6,8-10,12,15,18-19,23-24,26-27H,7,11,13-14,16-17H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)/t23-,24-,26-,27-/m0/s1
InChIKeyBYANSSVDPKLCON-DROSFRCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NIP-22c: A Potent and Broad-Spectrum 3CLpro Inhibitor for Antiviral Research and Procurement


NIP-22c (CAS: 2309384-85-6) is a novel peptidomimetic, reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro, also known as Mpro) with demonstrated nanomolar potency . It belongs to a class of compounds targeting a viral enzyme essential for replication, making it a key tool for antiviral research . Its unique profile is characterized by broad-spectrum activity across multiple viruses and potent inhibition of clinically relevant drug-resistant mutants, setting it apart from other 3CLpro inhibitors .

Why NIP-22c Cannot Be Substituted with Other 3CLpro Inhibitors Like Nirmatrelvir


Generic substitution among 3CLpro inhibitors is not scientifically sound due to critical differences in target spectrum, resistance profiles, and molecular interactions . While nirmatrelvir (the active component of Paxlovid) is an approved SARS-CoV-2 3CLpro inhibitor, it fails against key nirmatrelvir-resistant mutants and lacks activity against other viruses with structurally similar proteases . NIP-22c, conversely, maintains potent activity against these mutants and exhibits a broad-spectrum antiviral effect absent in nirmatrelvir, as evidenced by direct head-to-head studies . The quantitative evidence below details these non-interchangeable properties.

Quantitative Differentiation of NIP-22c: A Direct Comparator Evidence Guide


Superior Potency Against the Clinically Relevant Nirmatrelvir-Resistant E166V Mutant

NIP-22c retains full activity against the E166V Mpro mutant, a key variant that confers high-level resistance to the approved drug nirmatrelvir . In a replicon assay panel, the E166V mutation caused up to a 250-fold increase in EC50 for nirmatrelvir, while the EC50 of NIP-22c shifted by only 0.5- to 2-fold . This demonstrates NIP-22c's ability to inhibit viral replication in scenarios where nirmatrelvir is ineffective .

Antiviral Resistance SARS-CoV-2 Protease Inhibitor 3CLpro E166V

Broad-Spectrum Antiviral Activity Absent in Nirmatrelvir

In a direct comparative study, NIP-22c demonstrated broad-spectrum antiviral activity with EC50 values in the nanomolar range against norovirus, enterovirus, and rhinovirus, all of which possess proteases structurally similar to SARS-CoV-2 3CLpro . In stark contrast, nirmatrelvir showed no activity (EC50 > 10 μM) against any of these three viruses . This highlights NIP-22c's unique ability to target a conserved active site across multiple viral families, a property not shared by the comparator .

Broad-Spectrum Antiviral Norovirus Enterovirus Rhinovirus 3CLpro

Enhanced Target Engagement and Stabilization Compared to Nirmatrelvir

NIP-22c demonstrates superior target engagement and stabilization of the SARS-CoV-2 3CLpro enzyme compared to nirmatrelvir . In a continuous FRET-based enzymatic assay, the IC50 of NIP-22c was 165.7 nM, which is 2-fold more potent than nirmatrelvir's IC50 of 332.7 nM . Furthermore, in a thermal shift assay, NIP-22c binding increased the melting temperature (Tm) of the protease by 13.9°C, nearly double the 7.6°C stabilization induced by nirmatrelvir . This indicates stronger binding and more effective inhibition of the target enzyme.

Target Engagement Thermal Shift Assay 3CLpro Inhibition IC50

Superior Potency in Biologically Relevant 3D Human Airway Epithelial Models

In a highly physiologically relevant 3D primary human bronchial/tracheal epithelial cell model (HBTEC-ALI), NIP-22c demonstrated potent antiviral activity with an EC50 of 0.6 μM . This model better mimics the in vivo respiratory tract environment than standard cell lines like Vero or Calu-3 . While nirmatrelvir is more potent in this assay (EC50 0.03 μM), NIP-22c's EC50 of 0.6 μM represents a significant improvement over its activity in standard cell lines (e.g., EC50 of 4.6 μM in Verona cells) and validates its efficacy in a more clinically relevant, complex tissue model .

Antiviral Efficacy HBTEC-ALI 3D Cell Culture SARS-CoV-2 EC50

Strategic Applications for NIP-22c Based on Quantitative Evidence


Investigating Nirmatrelvir Resistance Mechanisms and Overcoming Mpro E166V Mutants

NIP-22c is the optimal tool compound for studying resistance to current SARS-CoV-2 protease inhibitors. Its unique ability to potently inhibit the E166V mutant (0.5-2x shift in EC50), which causes up to a 250-fold loss of potency for nirmatrelvir, makes it essential for experiments designed to understand and overcome drug resistance . This application is directly supported by its superior target engagement and stabilization data .

Development of Broad-Spectrum Antivirals Targeting Conserved Viral Proteases

For research programs aimed at developing pan-viral therapeutics, NIP-22c serves as a unique and validated lead compound . Its proven broad-spectrum activity with nanomolar EC50s against SARS-CoV-2, norovirus, enterovirus, and rhinovirus—a feature completely absent in nirmatrelvir (>10 μM)—justifies its use in screening cascades and structure-activity relationship (SAR) studies focused on broad-spectrum 3CL/3C protease inhibition .

Validation of 3CLpro Inhibition in Physiologically Relevant 3D Tissue Models

NIP-22c is a validated probe for advanced in vitro models. Its confirmed potency in the HBTEC-ALI 3D primary culture system (EC50 0.6 μM) supports its use as a positive control or lead compound in studies using complex, human-relevant respiratory models . This application is critical for bridging the gap between simple 2D cell culture assays and in vivo efficacy studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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